Estradiol

Description

This compound is a naturally occurring hormone circulating endogenously in females. It is commercially available in several hormone therapy products for managing conditions associated with reduced estrogen, such as vulvovaginal atrophy and hot flashes. Some available forms of this compound include oral tablets, injections, vaginal rings, transdermal patches, sprays, gels, and creams. When used for oral or IM administration, this compound is commonly synthesized as a pro-drug ester (such as [DB13952], [DB13953], [DB13954], [DB13955], and [DB13956]). Because it has a low oral bioavailability on its own, this compound is commonly formulated with an ester side-chain. [DB00977] (EE) is a synthetic form of this compound commonly used as the estrogenic component of most combination oral contraceptive pills (OCPs). Ethinyl this compound is different from this compound due to its higher biovailability and increased resistance to metabolism, rendering it more suitable for oral administration.

This compound is an Estrogen. The mechanism of action of this compound is as an Estrogen Receptor Agonist.

This compound has been reported in Locusta migratoria, Dalbergia sissoo, and other organisms with data available.

Therapeutic this compound is a synthetic form of this compound, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females, that may be used as hormone replacement therapy. Typically esterified, this compound derivatives are formulated for oral, intravaginal, transdermal, or parenteral administration. As the primary, most potent estrogen hormone produced by the ovaries, this compound binds to and activates specific nuclear receptors. This compound exhibits mild anabolic and metabolic properties, and increases blood coagulability. It may play a role in immune and inflammatory processes.

This compound is the most potent form of the naturally occurring steroid sex hormone in humans, produced by ovary, placenta, testis, and in small amount by adrenal cortex. This compound binds to a specific intracellular estrogen receptor located in female organs, breasts, hypothalamus and pituitary. The receptor-ligand complex promotes gene expression necessary for the maintenance of fertility and secondary sexual characteristics in females. In addition, this compound exhibits mild anabolic and metabolic properties, and increases blood coagulability. This compound, the principal intracellular human estrogen, is substantially more active at the cellular level than its metabolites, estrone and estriol.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1975 and has 13 approved and 39 investigational indications. This drug has a black box warning from the FDA.

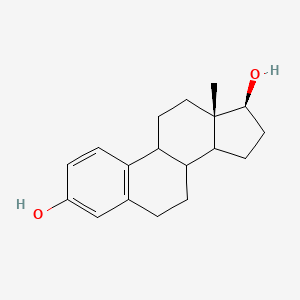

Generally refers to the 17-beta-isomer of this compound, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. This compound-17-beta is the most potent form of mammalian estrogenic steroids. In humans, it is produced primarily by the cyclic ovaries and the placenta. It is also produced by the adipose tissue of men and postmenopausal women. The 17-alpha-isomer of this compound binds weakly to estrogen receptors (receptors, estrogen) and exhibits little estrogenic activity in estrogen-responsive tissues. Various isomers can be synthesized.

The 17-beta-isomer of this compound, an aromatized C18 steroid with hydroxyl group at 3-beta- and 17-beta-position. This compound-17-beta is the most potent form of mammalian estrogenic steroids.

See also: Estrone (related); Equilin (related); this compound Valerate (active moiety of) ... View More ...

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXZDWNPVJITMN-ZBRFXRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Record name | estradiol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estradiol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020573 | |

| Record name | 17beta-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White powder. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

445.9±45.0 | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/ | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder | |

CAS No. |

17916-67-5, 50-28-2 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17916-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estradiol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estradiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17beta-Estradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estradiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TI98Z838E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

178.5 °C, 178-179 °C | |

| Record name | Estradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRADIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRADIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/837 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanisms of Estradiol in Neuronal Development

Abstract

17β-estradiol (E2), the primary biologically active estrogen, plays a pivotal, multifaceted role in the development and function of the central nervous system (CNS).[1][2] Beyond its well-established functions in reproductive biology, estradiol is a potent neuromodulator that shapes the developing brain by influencing neurogenesis, neuronal migration, differentiation, synaptogenesis, and synaptic plasticity.[1][3][4] This in-depth technical guide synthesizes current understanding of the core mechanisms through which this compound exerts these effects, targeting researchers, scientists, and drug development professionals. We will explore both the classical genomic and the rapid non-genomic signaling pathways, delve into the specific cellular and molecular consequences of this compound action in neuronal development, and provide detailed experimental protocols for investigating these mechanisms.

Introduction: this compound's Crucial Role in the Developing Brain

Historically viewed through the lens of sexual differentiation, this compound's influence on the brain is now understood to be far more extensive.[4][5] It is a critical organizational factor during early brain development, orchestrating the sexually dimorphic structuring of neural circuits that underlie a range of behaviors.[1][4] The developing brain has high levels of this compound receptors, which are key to regulating gene expression and stimulating various signaling pathways.[2] These actions are not limited to sexual differentiation; this compound also provides neuroprotective effects and influences a wide array of neurological functions.[2]

This compound's actions are mediated by specific estrogen receptors (ERs), primarily ERα and ERβ, which belong to the nuclear receptor superfamily of transcription factors.[5][6] Additionally, a G protein-coupled estrogen receptor, GPER1 (also known as GPR30), has been identified and is implicated in rapid estrogen signaling.[1] These receptors are widely distributed throughout the brain, including in regions critical for cognition and emotional processing like the hippocampus and prefrontal cortex.[1][6]

Core Mechanisms of this compound Action: A Dichotomy of Signaling

This compound's effects on neuronal development are mediated through two principal types of signaling pathways: the classical genomic pathway and the non-classical, rapid non-genomic pathway.

Classical Genomic Signaling: The Transcriptional Regulator

The classical mechanism involves this compound diffusing across the cell membrane and binding to intracellular ERα or ERβ.[5] This ligand-receptor complex then translocates to the nucleus, where it can directly bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[5][7] This process leads to alterations in protein synthesis, which are typically slow in onset but can have lasting effects on neuronal structure and function.[5]

This compound, through this genomic pathway, regulates a wide array of genes crucial for neuronal development, including those involved in:

-

Neurotransmitter systems: this compound can regulate the expression of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase.[7]

-

Signaling molecules: It influences the mRNA expression of key signaling molecules like calmodulin and phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K).[7]

-

Ion channels: The expression of various cation channels, which are critical for neuronal excitability, is also under the control of this compound.[7]

Diagram of Classical Genomic Signaling:

Caption: Classical genomic signaling pathway of this compound in a neuron.

Non-Classical, Rapid Non-Genomic Signaling: The Swift Modulator

In contrast to the slow genomic pathway, this compound can also elicit rapid effects within minutes, a phenomenon attributed to non-classical or non-genomic signaling.[8][9] These actions are initiated by this compound binding to ERs located at the plasma membrane (mERs) or the G protein-coupled receptor GPER1.[5][8][10] This binding triggers a cascade of intracellular second messenger systems, leading to rapid modulation of neuronal activity and plasticity.[5][8]

Key non-classical signaling pathways activated by this compound include:

-

G-protein Coupled Receptor (GPCR) Transactivation: A significant mechanism involves the transactivation of metabotropic glutamate receptors (mGluRs) by mERs.[8] this compound binding to ERα can activate mGluR1a, leading to the activation of phospholipase C (PLC), protein kinase C (PKC), and inositol trisphosphate (IP3) signaling.[8][9]

-

Kinase Cascades: this compound rapidly activates several kinase pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the PI3K/Akt pathways.[3][11] These pathways are crucial for neuronal survival, differentiation, and synaptic plasticity.[3]

-

Ion Channel Modulation: this compound can rapidly modulate the activity of potassium and calcium channels through the activation of cyclic AMP (cAMP) and protein kinase A (PKA) pathways.[8]

Diagram of Non-Classical this compound Signaling:

Caption: Key non-classical signaling pathways activated by this compound.

This compound's Impact on Key Neuronal Developmental Processes

This compound's dual signaling mechanisms converge to influence several critical aspects of neuronal development.

Neurogenesis: The Birth of New Neurons

This compound has a significant impact on the proliferation and survival of neural stem cells (NSCs), thereby influencing the rate of neurogenesis.[3][12] Both in vivo and in vitro studies have demonstrated that this compound can enhance the proliferation of NSCs.[3] This effect is mediated by both ERα and ERβ.[1] However, the effects of this compound on neurogenesis can be complex and depend on factors such as the duration of exposure and the specific estrogen compound. For instance, acute this compound administration tends to increase cell proliferation and survival, while chronic exposure may have the opposite effect.[13]

| This compound Effect on Neurogenesis | Key Findings | Citations |

| Increased NSC Proliferation | This compound enhances the proliferation of neural stem cells in the dentate gyrus. | [3][12] |

| Enhanced Neuronal Survival | This compound promotes the survival of newly formed neurons. | [13][14] |

| Dose and Duration Dependency | Acute this compound treatment increases neurogenesis, while chronic treatment may reduce it. | [13][15] |

Neuronal Migration and Differentiation

This compound also plays a role in guiding the migration of newly born neurons to their final destinations within the developing brain and influencing their differentiation into specific neuronal subtypes. It interacts with other signaling pathways, such as the Notch signaling pathway, to regulate these processes.[1] For example, this compound can promote neuritogenesis in hippocampal neurons by downregulating Notch signaling and upregulating neurogenin 3 (Ngn3), a process that involves GPER1.[1][16]

Synaptogenesis and Synaptic Plasticity: Forging and Refining Connections

One of the most profound effects of this compound on the developing brain is its ability to promote the formation and remodeling of synapses, a process known as synaptogenesis.[5][17] this compound has been shown to increase the density of dendritic spines, which are the primary sites of excitatory synapses, in brain regions like the hippocampus and prefrontal cortex.[3][5][6] This effect is crucial for learning and memory.[6]

The mechanisms underlying this compound-induced synaptogenesis are multifaceted and involve both genomic and non-genomic actions:

-

Regulation of Synaptic Proteins: this compound can upregulate the expression of key pre- and postsynaptic proteins, such as the NMDA receptor subunit NR1, which is critical for synaptic plasticity.[17][18]

-

Actin Cytoskeleton Remodeling: Rapid signaling pathways activated by this compound can lead to the remodeling of the actin cytoskeleton within dendritic spines, a necessary step for changes in spine morphology and the formation of new synapses.

-

Interaction with Neurotrophic Factors: this compound can increase the expression of brain-derived neurotrophic factor (BDNF), which in turn promotes synaptogenesis and neuronal survival.[3][11]

Experimental Methodologies for Studying this compound's Neuronal Effects

A variety of experimental techniques are employed to investigate the mechanisms of this compound action in neuronal development.

Protocol: Immunocytochemistry for Estrogen Receptor Localization in Neurons

This protocol allows for the visualization and localization of ERα and ERβ within cultured neurons.

Materials:

-

Primary neuronal cultures on glass coverslips

-

4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

0.3% Triton X-100 in PBS

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies: mouse monoclonal anti-ERα and rabbit polyclonal anti-ERβ

-

Secondary antibodies: fluorescently labeled goat anti-mouse and goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Fix cultured neurons with 4% PFA for 15 minutes at room temperature.[19]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.[19]

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-ERα at 1:100 dilution) overnight at 4°C.[20]

-

Wash three times with PBS.

-

Incubate with appropriate fluorescently labeled secondary antibodies (e.g., 1:500 dilution) for 1-2 hours at room temperature in the dark.[19]

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

Mount coverslips on glass slides using mounting medium.

-

Visualize using a fluorescence or confocal microscope.

Experimental Workflow Diagram:

Caption: Workflow for immunocytochemical localization of estrogen receptors.

Protocol: Quantification of Synaptic Density

This protocol provides a method for quantifying changes in synaptic density in response to this compound treatment using immunocytochemistry and image analysis.

Materials:

-

Primary neuronal cultures treated with this compound or vehicle control

-

Antibodies against a presynaptic marker (e.g., Synapsin I or vGlut1) and a postsynaptic marker (e.g., PSD-95 or Homer1)

-

Fluorescence microscope with image acquisition software

-

Image analysis software (e.g., ImageJ with plugins like SynQuant or custom scripts)

Procedure:

-

Perform immunocytochemistry as described above, using primary antibodies against the chosen pre- and postsynaptic markers.

-

Acquire images of randomly selected dendritic regions from multiple neurons per condition. Ensure consistent imaging parameters (e.g., exposure time, magnification).

-

Use image analysis software to identify and count immunoreactive puncta for each marker.

-

Quantify synaptic density by measuring the number of colocalized pre- and postsynaptic puncta per unit length of dendrite.[21]

-

Alternatively, use advanced methods like proximity ligation assay (PLA) for more sensitive detection of synapses.[21]

| Method for Synaptic Quantification | Advantages | Disadvantages | Citations |

| Electron Microscopy (EM) | Gold standard, direct visualization of synaptic structures. | Labor-intensive, requires specialized equipment and expertise. | [22] |

| Immunocytochemistry with Colocalization | Relatively high-throughput, allows for visualization of specific protein markers. | Potential for false positives due to spurious colocalization. | [21] |

| Proximity Ligation Assay (PLA) | High specificity, only detects proteins in close proximity. | Can be technically challenging. | [21] |

| PET Imaging | In vivo quantification in living organisms. | Lower resolution than microscopy-based methods. | [23] |

Conclusion and Future Directions

This compound is a powerful modulator of neuronal development, employing a sophisticated interplay of genomic and non-genomic signaling pathways to shape the structure and function of the developing brain. Its influence on neurogenesis, neuronal migration, and synaptogenesis underscores its critical role in establishing the neural circuits that govern behavior and cognition.

Future research should continue to unravel the intricate crosstalk between the classical and non-classical signaling pathways of this compound. A deeper understanding of how these pathways are integrated to produce specific developmental outcomes will be crucial. Furthermore, investigating the cell-type-specific effects of this compound and its receptors will provide a more nuanced picture of its role in the brain. From a drug development perspective, a comprehensive understanding of this compound's mechanisms of action will pave the way for the design of selective estrogen receptor modulators (SERMs) with improved efficacy and fewer side effects for the treatment of neurodevelopmental and neurodegenerative disorders.

References

- 1. Frontiers | this compound and the Development of the Cerebral Cortex: An Unexpected Role? [frontiersin.org]

- 2. news-medical.net [news-medical.net]

- 3. The Impact of this compound on Neurogenesis and Cognitive Functions in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cshl.edu [cshl.edu]

- 5. The Two Faces of this compound: Effects on the Developing Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen Effects on Cognitive and Synaptic Health Over the Lifecourse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of gene expression by 17β-estradiol in the arcuate nucleus of the mouse through ERE-dependent and ERE-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane this compound signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. jneurosci.org [jneurosci.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. This compound enhances neurogenesis in the dentate gyri of adult male meadow voles by increasing the survival of young granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High this compound reduces adult neurogenesis but strengthens functional connectivity within the hippocampus during spatial pattern separation in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Meets Notch Signaling in Developing Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. This compound Targets Synaptic Proteins to Induce Glutamatergic Synapse Formation in Cultured Hippocampal Neurons: Critical Role of Estrogen Receptor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Immunohistochemical colocalization of estrogen receptor-α and GABA in adult female rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Systematic Quantification of Synapses in Primary Neuronal Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Imaging Synaptic Density: The Next Holy Grail of Neuroscience? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measuring synaptic density in the living brain | Technology Networks [technologynetworks.com]

17β-estradiol signaling pathway in breast cancer cells

An In-Depth Technical Guide to 17β-Estradiol Signaling in Breast Cancer Cells

Executive Summary

17β-estradiol (E2), the primary female sex hormone, is a critical driver in the initiation and progression of the majority of breast cancers. Its influence is mediated through a complex and interconnected network of signaling pathways, primarily involving estrogen receptors (ERs). While traditionally viewed as a nuclear hormone receptor that functions as a ligand-activated transcription factor, it is now unequivocally clear that ERs also initiate rapid, non-transcriptional signaling events from the cell membrane. This guide provides a detailed exploration of these dual signaling modalities—the classical genomic pathway and the rapid non-genomic pathway—in the context of ER-positive breast cancer cells. We will dissect the core molecular players, the downstream consequences of their activation, and the crucial crosstalk that integrates these pathways. Furthermore, this document serves as a practical resource for researchers by providing field-proven, step-by-step experimental protocols to investigate these signaling events, ensuring a self-validating system for robust and reproducible findings.

The Dichotomy of Estrogen Action: Genomic and Non-Genomic Pathways

The cellular effects of E2 are primarily mediated by two estrogen receptor isoforms, ERα and ERβ, which are members of the nuclear receptor superfamily.[1][2] In breast cancer, ERα is the predominant player, and its expression is a key predictive marker for response to endocrine therapy.[2][3] E2 signaling is broadly categorized into two distinct but interconnected pathways:

-

Genomic Signaling: The classical, slow-acting pathway that involves the regulation of gene transcription in the nucleus. This process typically occurs over hours to days.[4][5]

-

Non-Genomic Signaling: A rapid-action pathway initiated at the cell membrane or in the cytoplasm, which activates various kinase cascades within seconds to minutes.[6][7][8]

A third receptor, the G protein-coupled estrogen receptor (GPER), also contributes significantly to rapid, membrane-initiated estrogen signaling, often in both ER-positive and ER-negative breast cancers.[9][10][11] Understanding the interplay between these pathways is critical, as their convergence ultimately dictates cellular fate, driving proliferation, survival, and often, therapeutic resistance.[12][13]

The Classical Genomic Pathway: A Transcriptional Master Switch

The genomic pathway is the canonical mechanism of E2 action.[4] As a lipophilic molecule, E2 readily diffuses across the cell membrane and into the nucleus.[14] Here, it binds to the ligand-binding domain of nuclear ERα. This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins (HSPs), receptor dimerization, and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5][15]

The ERα dimer then recruits a large complex of co-activator proteins, which possess histone acetyltransferase (HAT) activity. This activity remodels chromatin, facilitating the assembly of the basal transcription machinery and initiating the transcription of E2-responsive genes.[4] Key genes upregulated by this pathway that drive breast cancer cell proliferation include Cyclin D1 (CCND1), c-Myc, and GREB1.[16][17]

Alternatively, ERα can regulate gene transcription without directly binding to DNA by tethering to other transcription factors, such as AP-1 or Sp1, in an ERE-independent manner.[1]

Caption: Classical genomic signaling pathway of 17β-Estradiol in breast cancer cells.

The Non-Genomic Pathway: Rapid Signaling from the Membrane

A subpopulation of ERα is localized to the plasma membrane (mERα), often within cholesterol-rich microdomains called caveolae.[6][18] E2 can bind to this mERα, as well as the seven-transmembrane receptor GPER, to initiate rapid signaling cascades that are independent of gene transcription.[8][9]

This membrane-initiated signaling is critical for its speed and its ability to crosstalk with growth factor receptor pathways.[12] Upon E2 binding, mERα forms a protein complex with signaling adaptors and kinases, including the tyrosine kinase Src and the regulatory subunit of Phosphoinositide 3-kinase (PI3K).[6][19] This leads to the rapid activation of two major pro-survival and pro-proliferative pathways:

-

PI3K/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of Akt, a key kinase that promotes cell survival by inhibiting apoptotic proteins and stimulates cell growth through mTOR.[20][21][22]

-

MAPK/ERK Pathway: Activation of Src can lead to the transactivation of growth factor receptors like EGFR, which in turn activates the Ras/Raf/MEK/ERK (MAPK) cascade.[7][10][23] Activated ERK can phosphorylate numerous cytoplasmic and nuclear targets to promote cell proliferation.[17]

GPER activation by E2 can also trigger EGFR transactivation and subsequent downstream signaling, contributing to cell proliferation and migration.[10][24]

Caption: Non-genomic (membrane-initiated) signaling pathways of 17β-Estradiol.

Integration and Crosstalk: A Unified Signaling Network

The genomic and non-genomic pathways are not isolated but form a deeply integrated network.[25][26] Non-genomic signaling can directly modulate the activity of the genomic pathway through several mechanisms:

-

Phosphorylation of Nuclear ERα: Kinases activated by the non-genomic pathway, such as ERK and Akt, can translocate to the nucleus and phosphorylate nuclear ERα on specific serine residues (e.g., Ser118, Ser167).[20][27][28] This phosphorylation can enhance ERα's transcriptional activity, sometimes even in the absence of E2 (ligand-independent activation), which is a known mechanism of endocrine resistance.[20][29]

-

Phosphorylation of Co-regulators: These kinases can also phosphorylate ERα co-activators, enhancing their recruitment to target gene promoters and boosting transcriptional output.[25]

This crosstalk ensures that rapid signals from the cell surface are translated into long-term changes in gene expression, creating a positive feedback loop that robustly drives cancer cell growth.[17][26]

Experimental Methodologies for Studying E2 Signaling

A multi-pronged experimental approach is essential to fully dissect the complex signaling of E2. The following protocols provide a validated workflow to assess the key outcomes of E2 signaling: cell proliferation, gene expression, and protein activation.

General Experimental Workflow

The causality behind this workflow is to first establish a functional, physiological response (proliferation) and then dissect the underlying molecular mechanisms at the protein (Western Blot) and mRNA (RT-qPCR) levels.

Caption: A validated workflow for investigating E2 signaling in breast cancer cells.

Protocol 1: Cell Proliferation (MTT Assay)

-

Expertise & Rationale: This assay provides a quantitative measure of the primary biological output of E2 signaling in ER+ breast cancer: increased cell number. The MTT assay is a colorimetric method that measures the metabolic activity of viable cells, which correlates with cell number. Using a range of E2 concentrations helps determine the dose-responsiveness of the cells.[30][31]

-

Methodology:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells/well in phenol red-free medium supplemented with 5-10% charcoal-stripped fetal bovine serum (CS-FBS). Allow cells to attach for 24 hours.

-

Hormone Deprivation: Replace the medium with fresh phenol red-free/CS-FBS medium and incubate for another 24-48 hours to synchronize cells and minimize baseline ER activity.

-

Treatment: Treat cells with varying concentrations of E2 (e.g., 0.01 nM to 10 nM) or vehicle control (0.1% ethanol).[32][33] Culture for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.[31]

-

-

Data Presentation:

| Treatment | Concentration (nM) | Absorbance (570 nm) | % Proliferation (vs. Vehicle) |

| Vehicle (Ethanol) | 0 | 0.45 ± 0.03 | 100% |

| 17β-Estradiol | 0.01 | 0.68 ± 0.05 | 151% |

| 17β-Estradiol | 0.1 | 0.85 ± 0.06 | 189% |

| 17β-Estradiol | 1.0 | 1.12 ± 0.08 | 249% |

| 17β-Estradiol | 10.0 | 1.15 ± 0.09 | 256% |

Protocol 2: Protein Expression and Phosphorylation (Western Blotting)

-

Expertise & Rationale: Western blotting is essential for visualizing the molecular machinery of the signaling pathways. It allows for the detection of total protein levels (e.g., ERα) and, crucially, the activation state of kinases using phospho-specific antibodies (e.g., phospho-ERK). Time-course experiments are critical to distinguish rapid non-genomic events (minutes) from longer-term genomic effects (hours).[23][34]

-

Methodology:

-

Cell Culture & Treatment: Plate MCF-7 cells in 6-well plates and hormone-deprive as described above. Treat with 10 nM E2 for various time points (e.g., 0, 15 min, 30 min, 1h, 6h, 24h).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total-ERα, phospho-ERα (Ser118), total-ERK1/2, phospho-ERK1/2, and a loading control (e.g., β-Actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 3: Gene Expression Analysis (RT-qPCR)

-

Expertise & Rationale: Reverse Transcription-Quantitative PCR (RT-qPCR) is a highly sensitive and specific method to measure the direct transcriptional output of the genomic E2 pathway.[35][36] By quantifying the mRNA levels of known E2-responsive genes, we can directly assess the functional activity of nuclear ERα as a transcription factor.[37]

-

Methodology:

-

Cell Culture & Treatment: Plate and treat MCF-7 cells as described above for time points relevant to transcription (e.g., 0, 6h, 12h, 24h).

-

RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions. Include a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification & Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based master mix. Use primers specific for target genes (e.g., TFF1 (pS2), GREB1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

-

-

Data Presentation:

| Target Gene | Treatment Time | Fold Change in mRNA (vs. Vehicle) |

| TFF1 (pS2) | 6 hours | 8.5 ± 1.2 |

| TFF1 (pS2) | 24 hours | 15.2 ± 2.1 |

| GREB1 | 6 hours | 12.1 ± 1.8 |

| GREB1 | 24 hours | 25.6 ± 3.4 |

Conclusion and Future Directions

The 17β-estradiol signaling pathway in breast cancer is a paradigm of complexity, where rapid, membrane-initiated events are intricately woven with classical nuclear transcriptional regulation. This dual functionality allows cancer cells to respond acutely to hormonal stimuli while enacting long-term programs of growth and survival. A thorough understanding of this integrated network is paramount for developing more effective therapeutic strategies. The experimental workflows detailed herein provide a robust framework for researchers to probe this pathway, validate findings, and uncover new molecular targets. Future research will continue to focus on the points of convergence between these pathways, as targeting the crosstalk may offer a powerful strategy to overcome the pervasive challenge of endocrine therapy resistance in breast cancer.

References

- 1. Frontiers | The effects of 17b-estradiol in cancer are mediated by estrogen receptor signaling at the plasma membrane [frontiersin.org]

- 2. Estrogen receptors: role in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogen receptor alpha in human breast cancer: occurrence and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling regulation of genomic and nongenomic functions of estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane initiated estrogen signaling in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 9. GPER Function in Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GPER Function in Breast Cancer: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. A Basic Review on Estrogen Receptor Signaling Pathways in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids [frontiersin.org]

- 15. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 16. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. d-nb.info [d-nb.info]

- 19. mdpi.com [mdpi.com]

- 20. mTORC1 directly phosphorylates and activates ERα upon estrogen stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ERα, A Key Target for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proteomic Analysis Reveals Major Proteins and Pathways That Mediate the Effect of 17-β-Estradiol in Cell Division and Apoptosis in Breast Cancer MCF7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 17β-Estradiol Activates HSF1 via MAPK Signaling in ERα-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Non-genomic actions of estrogens and their interaction with genomic actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Phosphorylation of Estrogen Receptor α at Serine 118 Directs Recruitment of Promoter Complexes and Gene-Specific Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 28. erc.bioscientifica.com [erc.bioscientifica.com]

- 29. Mechanism of Estrogen Receptor α Regulation: Ligand Independent Activation by Phosphorylation | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 'Pulsed' this compound action can stimulate breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Increased Cellular Invasion and Proliferation via Estrogen Receptor after 17-β-Estradiol Treatment in Breast Cancer Cells Using Stable Isotopic Labeling with Amino Acids in Cell Culture (SILAC) [scirp.org]

- 34. ovid.com [ovid.com]

- 35. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 36. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Estradiol Biosynthesis Pathway from Cholesterol

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core estradiol biosynthesis pathway, from the foundational molecule of cholesterol to the final product of this compound. This document delves into the enzymatic steps, regulatory mechanisms, and key experimental protocols for studying this vital physiological process.

The Cellular and Molecular Journey from Cholesterol to this compound: An Overview

The synthesis of this compound, the most potent endogenous estrogen, is a multi-step process that begins with cholesterol. This pathway is compartmentalized within the cell, involving both the mitochondria and the endoplasmic reticulum. The principal sites of this compound synthesis include the ovaries (specifically the theca and granulosa cells), adipose tissue, brain, and testes.[1][2] The overall process can be broadly divided into three key stages: the conversion of cholesterol to progestogens, the synthesis of androgens from progestogens, and finally, the aromatization of androgens to estrogens.

The initial and rate-limiting step in all steroid hormone production is the transport of cholesterol from the outer to the inner mitochondrial membrane.[3] This crucial translocation is primarily mediated by the Steroidogenic Acute Regulatory (StAR) protein .[4][5][6] Once inside the mitochondria, a cascade of enzymatic reactions, orchestrated by members of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases, sequentially modifies the cholesterol backbone to yield this compound.[7][8]

Hormonal Regulation: A Symphony of Control

The this compound biosynthesis pathway is tightly regulated by a complex interplay of hormones, primarily the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[9] LH stimulates theca cells to produce androgens, while FSH acts on granulosa cells to promote the expression of aromatase, the enzyme responsible for the final conversion of androgens to estrogens.[5][10] This "two-cell, two-gonadotropin" model is fundamental to ovarian steroidogenesis.[11] The signaling cascades initiated by these hormones, often involving cyclic AMP (cAMP) as a second messenger, modulate the expression and activity of the key steroidogenic enzymes.[3][12]

Below is a diagram illustrating the core this compound biosynthesis pathway from cholesterol.

Caption: The core this compound biosynthesis pathway from cholesterol.

Key Enzymatic Steps and Their Kinetic Properties

The conversion of cholesterol to this compound is catalyzed by a series of enzymes with distinct substrate specificities and kinetic properties. Understanding these parameters is crucial for predicting pathway flux and for the development of targeted enzyme inhibitors.

| Enzyme | Gene | Cellular Location | Substrate(s) | Product(s) | Km (µM) | Vmax (nmol/min/mg protein) |

| P450scc | CYP11A1 | Mitochondria | Cholesterol | Pregnenolone | 0.16 (for cholesterol) | 56 (mol/min/mol P450scc) |

| 3β-HSD | HSD3B2 | Endoplasmic Reticulum | Pregnenolone, DHEA | Progesterone, Androstenedione | 1.84 (for pregnenolone) | 0.16 (pmol/min/mg enzyme) |

| P450c17 | CYP17A1 | Endoplasmic Reticulum | Progesterone, Pregnenolone | Androstenedione, DHEA | ~0.5-5 | Varies |

| 17β-HSD | HSD17B (multiple isoforms) | Endoplasmic Reticulum/Cytosol | Androstenedione, Estrone | Testosterone, this compound | Varies by isoform | Varies by isoform |

| Aromatase | CYP19A1 | Endoplasmic Reticulum | Androstenedione, Testosterone | Estrone, this compound | ~0.0089 (for androstenedione) | Varies |

Note: Kinetic parameters can vary significantly depending on the experimental conditions, tissue source, and whether native or recombinant enzymes are used. The values presented here are approximate and for illustrative purposes.[13][14][15]

Experimental Methodologies for Studying this compound Biosynthesis

A variety of in vitro and analytical techniques are employed to investigate the this compound biosynthesis pathway, from assessing the activity of individual enzymes to quantifying the full steroid profile in a biological sample.

In Vitro Cell-Based Steroidogenesis Assay

The human adrenocortical carcinoma cell line, H295R, is a widely used in vitro model for studying steroidogenesis.[16][17][18] These cells express all the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and sex steroids, making them an invaluable tool for screening chemicals that may interfere with hormone production.[3][19]

The choice of the H295R cell line is based on its comprehensive steroidogenic competency.[17] Unlike many other cell lines that may only express a subset of the necessary enzymes, H295R cells provide an integrated system to study the entire pathway from cholesterol to various steroid hormones, including this compound.[18] This allows for the assessment of a test compound's effect on multiple points in the pathway simultaneously.

Below is a diagram of a typical experimental workflow for an in vitro steroidogenesis assay using H295R cells.

Caption: A generalized workflow for an in vitro steroidogenesis assay.

-

Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells into 24-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.

-

Acclimation: After seeding, allow the cells to acclimate for 24 hours.[20]

-

Treatment: Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include appropriate controls: a solvent control (e.g., DMSO), a positive control for induction (e.g., forskolin), and a positive control for inhibition (e.g., prochloraz).[21]

-

Incubation: Incubate the cells with the test compounds for 48 hours.[20]

-

Media Collection: After the incubation period, carefully collect the cell culture medium from each well for steroid hormone analysis. Store the media at -80°C until analysis.

-

Cell Viability: Immediately after media collection, assess cell viability in each well using a standard method such as the MTT assay to ensure that observed effects on steroid production are not due to cytotoxicity.[6]

-

Hormone Analysis: Quantify the concentrations of this compound and other relevant steroids in the collected media using a validated analytical method, such as LC-MS/MS.

To ensure the trustworthiness of the results, the H295R assay should be conducted with a robust quality control system.[4][22] This includes:

-

Positive Controls: The inclusion of known inducers (e.g., forskolin) and inhibitors (e.g., prochloraz, fadrozole) of steroidogenesis allows for the verification of the assay's responsiveness.[22]

-

Solvent Control: A solvent control is essential to account for any effects of the vehicle used to dissolve the test compounds.

-

Cell Viability Assessment: Concurrent measurement of cell viability is crucial to distinguish between a specific effect on steroidogenesis and general cytotoxicity.[6]

-

Historical Data: Maintaining a database of historical control data can help in monitoring the long-term performance and consistency of the assay.[6]

Aromatase (CYP19A1) Activity Assay: Tritiated Water Release Method

The activity of aromatase, the final and rate-limiting enzyme in estrogen synthesis, is a key parameter to measure. The tritiated water release assay is a widely used and sensitive method for this purpose.[13][23]

This assay utilizes a radiolabeled androgen substrate, typically [1β-³H]-androstenedione. During the aromatization of the A-ring of the androgen to form an estrogen, the tritium atom at the 1β position is stereospecifically removed and released as tritiated water (³H₂O). The amount of ³H₂O produced is directly proportional to the aromatase activity.

The tritiated water release assay is favored for its high sensitivity and relatively straightforward procedure compared to methods that require the chromatographic separation of steroid products. While fluorometric assays are also available, the radiometric method is often considered a gold standard for its direct measurement of the enzymatic reaction.[9][24]

-

Enzyme Source: Prepare a source of aromatase, such as human placental microsomes or a cell lysate from H295R cells.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the enzyme source, a buffer (e.g., phosphate buffer, pH 7.4), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione, to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), during which the enzymatic conversion occurs.

-

Termination of Reaction: Stop the reaction by adding a solvent such as chloroform or methylene chloride to extract the unreacted substrate and steroid products.[13]

-

Phase Separation: Centrifuge the tubes to separate the aqueous phase (containing ³H₂O) from the organic phase (containing the steroids).

-

Removal of Steroids: Treat the aqueous phase with a charcoal-dextran suspension to adsorb any remaining traces of radiolabeled steroids.

-

Scintillation Counting: Transfer an aliquot of the clear aqueous supernatant to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[25]

-

Calculation of Activity: Calculate the aromatase activity based on the amount of ³H₂O produced, the specific activity of the substrate, and the protein concentration of the enzyme source.

-

High Background: High background radioactivity can be caused by incomplete removal of the radiolabeled substrate. Ensure efficient extraction and charcoal treatment.

-

Low Activity: Low enzyme activity may be due to a degraded enzyme source, an inactive NADPH-generating system, or the presence of inhibitors.

-

Controls: Include a "no enzyme" control to determine the background level of non-enzymatic tritium release. A positive control with a known aromatase inhibitor (e.g., letrozole) can validate the assay's ability to detect inhibition.[12]

Quantification of this compound and its Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of steroid hormones in complex biological matrices.[7][26][27]

LC-MS/MS offers superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with other structurally similar steroids.[28] The ability to simultaneously measure multiple steroids in a single run makes it a powerful tool for profiling the entire steroidogenesis pathway.[29]

Below is a diagram illustrating a typical workflow for the LC-MS/MS analysis of steroids.

Caption: A generalized workflow for the LC-MS/MS analysis of steroid hormones.

-

Sample Preparation:

-

Internal Standard Spiking: To a known volume of the sample (e.g., cell culture medium or serum), add a solution containing stable isotope-labeled internal standards (e.g., ¹³C₃-estradiol, ¹³C₃-estrone).[7] The use of stable isotope-labeled internal standards is crucial as they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, thus providing the most accurate correction for any sample loss or matrix effects.[15][26]

-

Extraction: Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture) to isolate the steroids from the aqueous matrix.[26][30] Alternatively, solid-phase extraction (SPE) can be used for sample cleanup and concentration.[27]

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.[31]

-

-

LC Separation:

-

Column: Use a reverse-phase C18 or phenyl column for chromatographic separation.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium hydroxide) and an organic component (e.g., methanol or acetonitrile).[26][27] The choice of mobile phase modifiers is critical for achieving good peak shape and ionization efficiency. For instance, an alkaline mobile phase can enhance the deprotonation and negative ion mode detection of estrogens.[16]

-

Gradient: A typical gradient starts with a higher aqueous composition and gradually increases the organic component to elute the steroids based on their polarity.[26]

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode for the sensitive detection of estrogens.[7]

-

Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte and its internal standard. This highly selective detection mode minimizes interferences from other compounds in the sample.[17]

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for each analyte to maximize signal intensity.[21]

-

-

Quantification:

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of each steroid and a constant concentration of the internal standards.

-

Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards to generate a calibration curve. Use this curve to determine the concentration of the steroids in the unknown samples.

-

-

Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of the analytes, leading to inaccurate quantification. The use of stable isotope-labeled internal standards is the most effective way to compensate for matrix effects.[15]

-

Poor Peak Shape: Tailing or fronting peaks can be caused by issues with the mobile phase, column, or sample preparation. Ensure proper mobile phase pH and composition, and check for column degradation.

-

Low Sensitivity: Low signal intensity may be due to inefficient extraction, poor ionization, or suboptimal MS parameters. Optimize each step of the protocol to improve sensitivity.

-

Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to assess the accuracy and precision of the assay.

Concluding Remarks for the Modern Researcher

The biosynthesis of this compound from cholesterol is a complex and highly regulated pathway with profound physiological implications. For researchers in drug development and related fields, a thorough understanding of this pathway and the methodologies to study it is essential. The experimental protocols outlined in this guide, from in vitro cell-based assays to high-sensitivity LC-MS/MS analysis, provide a robust framework for investigating the effects of novel compounds on steroidogenesis. By employing these techniques with rigorous quality control and a clear understanding of the underlying biochemical principles, researchers can generate reliable and meaningful data to advance our knowledge of endocrine function and dysfunction.

References

- 1. origene.com [origene.com]

- 2. Cholesterol side-chain cleavage enzyme - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidogenic enzymes: structure, function, and role in regulation of steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. A Sensitive and Robust UPLC-MS/MS Method for Quantitation of Estrogens and Progestogens in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Kinetic and Chemical Mechanisms of Human Cytochrome P450 17A1 [ir.vanderbilt.edu]

- 12. Kinetic processivity of the two-step oxidations of progesterone and pregnenolone to androgens by human cytochrome P450 17A1. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. genecards.org [genecards.org]

- 14. Human Cytochrome P450scc (CYP11A1) Catalyzes Epoxide Formation with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic analysis of enzymic activities: prediction of multiple forms of 17 beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. connectsci.au [connectsci.au]

- 23. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Steroidogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. Challenges of measuring accurate this compound levels in aromatase inhibitor‐treated postmenopausal breast cancer patients on vaginal estrogen therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 2024.sci-hub.se [2024.sci-hub.se]

- 30. The Signaling Pathways Involved in Ovarian Follicle Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. documents.thermofisher.com [documents.thermofisher.com]

The Architect of Cellular Response: An In-depth Technical Guide to Estradiol-Regulated Gene Expression

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms by which 17β-estradiol (E2) governs gene expression is paramount. This guide provides a comprehensive exploration of the core signaling pathways, experimental methodologies to elucidate them, and their profound implications in both health and disease. We move beyond simplistic models to offer a field-proven perspective on the intricate molecular choreography orchestrated by this pivotal steroid hormone.

Section 1: The Central Dogma of Estradiol Action: Receptors and Core Mechanisms

This compound's influence on cellular function is primarily mediated through its interaction with two principal estrogen receptors (ERs): ERα (encoded by the ESR1 gene) and ERβ (encoded by the ESR2 gene).[1][2] These receptors are members of the nuclear receptor superfamily and function as ligand-activated transcription factors.[1][3] While both receptors bind this compound, they often exhibit distinct and sometimes opposing physiological roles, with their expression varying across different tissues.[3][4][5] For instance, in many breast cancers, ERα activation is linked to enhanced proliferation, an effect often counteracted by the presence of ERβ.[5]

Upon binding to this compound, the receptors undergo a conformational change, dimerize, and translocate to the nucleus to modulate the transcription of target genes.[6][7] This regulation occurs through a sophisticated interplay of genomic and non-genomic signaling pathways that ultimately converge to dictate the cellular response.

The Classical Genomic Pathway: Direct DNA Engagement

The canonical mechanism of this compound action involves the direct binding of the ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs).[8][9] EREs are typically palindromic sequences located in the promoter regions of target genes.[10] This binding event serves as an anchor for the recruitment of a cascade of co-activator or co-repressor proteins, which in turn remodel chromatin and facilitate the assembly of the transcriptional machinery, leading to either the activation or repression of gene expression.[11][12]

The sequence of the ERE itself can influence the binding affinity of the ER and the subsequent transcriptional response, highlighting a layer of specificity within this direct genomic pathway.[9]

The "Tethered" Genomic Pathway: An Indirect Approach

This compound can also regulate genes that lack a classical ERE in their promoters. In this "tethering" mechanism, the this compound-bound ER does not bind directly to DNA but instead interacts with other DNA-bound transcription factors, such as AP-1, Sp1, or NF-κB.[8][10][11][13] By associating with these other factors, the ER can modulate their transcriptional activity, thereby indirectly influencing the expression of a wide array of genes.[9][11] This pathway significantly expands the repertoire of genes under this compound's control. For example, the regulation of genes like cyclin D1 and c-fos can be mediated through the interaction of ERs with transcription factors at AP-1 and Sp1 binding sites.[8]

Non-Genomic Signaling: Rapid Actions at the Cell Membrane

Beyond the nucleus, a fraction of ERs, as well as other membrane-associated estrogen receptors like GPER (GPR30), are localized to the plasma membrane.[2][14] this compound binding to these membrane receptors initiates rapid, non-genomic signaling cascades that do not require de novo gene transcription or protein synthesis for their initial effects.[13][15][16] These pathways often involve the activation of kinase cascades, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.[7][8][17]

These rapid signaling events can have direct effects on cytoplasmic proteins, altering their function.[8] However, they also create a crucial feedback loop to the nucleus. Activated kinases from these pathways can phosphorylate and thereby modulate the activity of nuclear ERs and their co-regulators, adding another layer of complexity to the regulation of gene expression.[8] This convergence of non-genomic and genomic actions allows for a more integrated and dynamic cellular response to this compound.[11][16]

Epigenetic Modifications: The Lasting Imprint of this compound